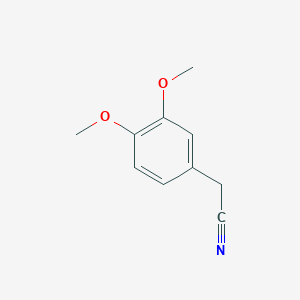

(3,4-Dimethoxyphenyl)acetonitril

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wissenschaftliche Forschungsanwendungen

Synthese von Muskelrelaxantien

(3,4-Dimethoxyphenyl)acetonitril: wird als Zwischenprodukt bei der Synthese von Muskelrelaxantien wie Papaverin eingesetzt. Papaverin ist ein Vasodilatator, der dazu beiträgt, Spasmen der Muskeln in den Wänden von Arterien und Venen zu reduzieren und sie so zu entspannen.

Organische Synthese von Heterocyclen

Diese Verbindung wird bei der Synthese von heterocyclischen Verbindungen wie (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitril eingesetzt. Solche Verbindungen sind aufgrund ihrer komplexen Strukturen und biologischen Aktivitäten für die Entwicklung von Pharmazeutika und Agrochemikalien von Bedeutung.

Herstellung modifizierter Diterpene

Forscher verwenden This compound bei der Herstellung modifizierter Diterpene, wie (±) Nimbidiol . Das Verfahren beinhaltet eine von einem Sulfeniumion geförderte Polyencyclisierung, ein Schlüssels Schritt bei der Synthese dieser komplexen organischen Moleküle.

Pharmazeutische Forschung

Als zertifiziertes Referenzmaterial ist This compound in der pharmazeutischen Forschung entscheidend, um die Genauigkeit und Konsistenz analytischer Messungen während der Arzneimittelentwicklung zu gewährleisten .

Wirkmechanismus

(3,4-Dimethoxyphenyl)acetonitrile, also known as 3,4-Dimethoxyphenylacetonitrile or Homoveratronitrile, is a chemical compound with the formula (CH3O)2C6H3CH2CN . This compound has been used in various chemical syntheses and has potential implications in pharmacology.

Target of Action

It is often used as an intermediate in the synthesis of other compounds .

Mode of Action

The exact mode of action of (3,4-Dimethoxyphenyl)acetonitrile is not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Biochemical Pathways

It has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .

Result of Action

Its primary use as a chemical intermediate suggests that its effects are likely dependent on the final compounds it helps synthesize .

Action Environment

It is known to be insoluble in water and soluble in methanol , which could influence its behavior in different environments.

Biologische Aktivität

3,4-Dimethoxyphenylacetonitrile (CAS No. 93-17-4), also known as homoveratronitrile, is a compound with a molecular formula of CHNO and a molecular weight of 177.2 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of 3,4-dimethoxyphenylacetonitrile, highlighting its synthesis, mechanisms of action, and relevant case studies.

3,4-Dimethoxyphenylacetonitrile is characterized by its white to almost white crystalline form. It has been utilized in various chemical syntheses, including the preparation of modified diterpenes and as an impurity in the muscle relaxant verapamil .

Anticancer Properties

Recent studies have indicated that 3,4-dimethoxyphenylacetonitrile exhibits significant anticancer activity. A notable investigation involved the synthesis of derivatives based on this compound that demonstrated potent anti-tubulin activity. These derivatives were evaluated against a range of human cancer cell lines, revealing promising results:

- Cell Lines Tested : The compound's derivatives were tested against leukemia (MV4-11), breast (MCF7), prostate (PC-3), and colon cancer cell lines.

- Growth Inhibition : The GI values (concentration required for 50% growth inhibition) for several derivatives ranged from <0.01 µM to 0.022 µM across different cell lines .

| Cell Line | GI (µM) |

|---|---|

| MV4-11 (Leukemia) | 0.044 |

| MCF7 (Breast) | 0.016 |

| PC-3 (Prostate) | <0.01 |

| DU-145 (Prostate) | <0.01 |

This data suggests that compounds derived from 3,4-dimethoxyphenylacetonitrile may interact effectively with tubulin, inhibiting its polymerization and thereby preventing cancer cell proliferation.

The biological activity of 3,4-dimethoxyphenylacetonitrile is largely attributed to its structural features that facilitate interaction with cellular targets. The presence of methoxy groups enhances lipophilicity and may improve membrane permeability, allowing for better cellular uptake .

Studies have shown that compounds with similar structures containing trimethoxyphenyl moieties exhibit strong binding affinities to the colchicine site on tubulin . This interaction disrupts microtubule dynamics, which is crucial for cell division and growth.

Study on Antitumor Activity

A comprehensive study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of various derivatives of 3,4-dimethoxyphenylacetonitrile. The researchers synthesized several analogs and performed in vitro assays to evaluate their cytotoxic effects on multiple cancer cell lines. The findings highlighted that certain derivatives significantly reduced cell viability at low concentrations, indicating their potential as lead compounds for further development .

Synthesis and Characterization

The synthesis of 3,4-dimethoxyphenylacetonitrile has been documented in various literature sources. For instance, it can be synthesized via the reaction of benzyl chloride with sodium cyanide in dipolar aprotic solvents . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLSUMISAQDOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239220 | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-17-4 | |

| Record name | 3,4-Dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C8S706SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-dimethoxyphenylacetonitrile?

A1: 3,4-Dimethoxyphenylacetonitrile has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [].

Q2: Are there any spectroscopic data available for 3,4-dimethoxyphenylacetonitrile?

A2: Yes, the structure of 3,4-dimethoxyphenylacetonitrile has been confirmed using 1H-NMR [, , , ]. Additionally, its heat capacities and thermodynamic properties have been studied using adiabatic calorimetry [].

Q3: What are some common starting materials used to synthesize 3,4-dimethoxyphenylacetonitrile?

A3: Several synthetic routes have been explored. One method utilizes 3,4-dimethoxybenzoic acid as a precursor, converting it to the corresponding acetonitrile via a series of reactions []. Another approach involves reacting 3,4-dimethoxyphenylacetonitrile with 2-bromopropane, using a phase-transfer catalyst like TEBA [].

Q4: Can microwave technology be used to synthesize 3,4-dimethoxyphenylacetonitrile derivatives?

A4: Yes, microwave-assisted synthesis has been successfully employed in the preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, a derivative of 3,4-dimethoxyphenylacetonitrile. This method utilizes 3,4-dimethoxyphenylacetonitrile and 2-bromopropane as starting materials, with TEBA as a phase-transfer catalyst, and has proven to be efficient and time-saving [, ].

Q5: What types of reactions is 3,4-dimethoxyphenylacetonitrile known to undergo?

A5: 3,4-Dimethoxyphenylacetonitrile can undergo a variety of reactions, including alkylation [], hydrolysis [], hydrogenation [], nitration [], and reductive ring closure []. Its reactivity makes it a versatile building block in organic synthesis.

Q6: Can 3,4-dimethoxyphenylacetonitrile be used in the synthesis of heterocyclic compounds?

A6: Yes, it has been used as a starting material in the synthesis of various heterocyclic compounds, including isoquinolines [, , , ] and s-triazolo[4,3-a]-1,4-benzodiazepines [, ].

Q7: Are there any examples of 3,4-dimethoxyphenylacetonitrile derivatives exhibiting biological activity?

A7: Yes, 3,4-dimethoxyphenylacetonitrile is a precursor to several biologically active compounds. One notable example is Verapamil, a calcium channel blocker used in the treatment of hypertension and angina [, , , ]. Verapamil is structurally similar to 3,4-dimethoxyphenylacetonitrile, containing the 3,4-dimethoxyphenyl group [].

Q8: Is there any information available on the toxicity of 3,4-dimethoxyphenylacetonitrile?

A9: While limited data is available on the direct toxicity of 3,4-dimethoxyphenylacetonitrile, some studies have investigated the toxicity of related compounds like 3,4-dimethoxybenzaldehyde [, ]. As with any chemical, it's crucial to handle 3,4-dimethoxyphenylacetonitrile with appropriate safety precautions and consult relevant safety data sheets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.